molecular formula C14H12N2 B1604089 4,7-DIMETHYL-1,10-PHENANTHROLINE hydrate CAS No. 308134-34-1

4,7-DIMETHYL-1,10-PHENANTHROLINE hydrate

Cat. No.: B1604089
CAS No.: 308134-34-1
M. Wt: 208.26 g/mol
InChI Key: JIVLDFFWTQYGSR-UHFFFAOYSA-N
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Description

4,7-Dimethyl-1,10-phenanthroline hydrate is an organic compound with the molecular formula C14H12N2·H2O. It is a derivative of 1,10-phenanthroline, where two methyl groups are substituted at the 4 and 7 positions of the phenanthroline ring. This compound is known for its role as a bidentate ligand, forming complexes with various metal ions. It is widely used in coordination chemistry, analytical chemistry, and as an intermediate in synthetic chemistry .

Biochemical Analysis

Biochemical Properties

4,7-DIMETHYL-1,10-PHENANTHROLINE hydrate plays a significant role in biochemical reactions, particularly in the formation of metal complexes. It acts as a bidentate ligand, meaning it can bind to a metal ion through two nitrogen atoms. This property allows it to interact with various enzymes and proteins that require metal cofactors for their activity. For example, this compound can form complexes with iron ions, which are essential for the function of many metalloenzymes involved in redox reactions and electron transport . Additionally, it can interact with nucleic acids, stabilizing certain structures such as G-quadruplexes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the specific cellular contextFor instance, by chelating metal ions, this compound can inhibit the activity of metalloproteinases, which are involved in the degradation of extracellular matrix components . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its ability to bind metal ions. This binding can result in the inhibition or activation of metal-dependent enzymes. For example, the compound can inhibit the activity of matrix metalloproteinases by chelating the zinc ions required for their catalytic activity . Additionally, this compound can stabilize certain nucleic acid structures, such as G-quadruplexes, by forming complexes with metal ions that interact with these structures . These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its activity can be influenced by factors such as pH, temperature, and the presence of other chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of chronic exposure . These effects can include alterations in cell signaling pathways, gene expression, and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can modulate the activity of metal-dependent enzymes and proteins without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including oxidative stress, cellular damage, and apoptosis . These adverse effects are likely due to the compound’s ability to chelate essential metal ions, disrupting normal cellular function.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with metal ions. The compound can affect the activity of enzymes involved in redox reactions, electron transport, and other metabolic processes . For example, by chelating iron ions, this compound can inhibit the activity of iron-dependent enzymes, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with metal ions and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,7-Dimethyl-1,10-phenanthroline can be synthesized through a multi-step process involving the Skraup reaction. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of 4,7-dimethyl-1,10-phenanthroline typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethyl-1,10-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,7-Dimethyl-1,10-phenanthroline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dimethyl-1,10-phenanthroline is unique due to its specific substitution pattern, which enhances its steric and electronic properties. This makes it particularly effective in forming stable metal complexes and in applications requiring specific ligand geometry and reactivity .

Properties

IUPAC Name

4,7-dimethyl-1,10-phenanthroline
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InChI

InChI=1S/C14H12N2/c1-9-5-7-15-13-11(9)3-4-12-10(2)6-8-16-14(12)13/h3-8H,1-2H3
Source PubChem
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InChI Key

JIVLDFFWTQYGSR-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=C2C=CC3=C(C=CN=C3C2=NC=C1)C
Source PubChem
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Molecular Formula

C14H12N2
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DSSTOX Substance ID

DTXSID9062932
Record name 1,10-Phenanthroline, 4,7-dimethyl-
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Molecular Weight

208.26 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 4,7-Dimethyl-1,10-phenanthroline
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CAS No.

3248-05-3, 308134-34-1
Record name 4,7-Dimethyl-1,10-phenanthroline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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